

Application Notes and Protocols for Reactions Involving 2-Amino-4-bromobenzenethiol

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzenethiol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of bioactive 6-bromo-2-aryl-benzothiazole derivatives starting from **2-Amino-4-bromobenzenethiol**.

Furthermore, it explores the application of these derivatives as potent inhibitors of key protein kinases involved in cancer signaling pathways, providing valuable insights for drug discovery and development.

Introduction

2-Amino-4-bromobenzenethiol is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles. The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} The bromine atom at the 4-position of the benzene ring offers a convenient handle for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.

This document outlines the synthesis of 6-bromo-2-aryl-benzothiazoles through two key reaction types: the synthesis of the core 2-amino-6-bromobenzothiazole structure and its subsequent elaboration via Suzuki cross-coupling reactions. Additionally, it details the role of these synthesized compounds as inhibitors of critical signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.

Data Presentation

Table 1: Synthesis of 6-bromo-2-aryl-benzothiazoles via Suzuki Cross-Coupling

Entry	Aryl Boronic Acid	Product	Solvent	Yield (%)
1	Phenylboronic acid	6-bromo-2-(phenyl)benzothiazole	Toluene	85
2	4-Methoxyphenylboronic acid	6-bromo-2-(4-methoxyphenyl)benzothiazole	1,4-Dioxane	92
3	3,5-Bis(trifluoromethyl)phenylboronic acid	6-bromo-2-(3,5-bis(trifluoromethyl)phenyl)benzothiazole	1,4-Dioxane	88

Table 2: Inhibitory Activity of 6-bromo-2-aryl-benzothiazole Derivatives against Protein Kinases

Compound	Target Kinase	IC50 (nM)	Cell Line
6-bromo-2-(4-methoxyphenyl)benzothiazole	VEGFR-2	91	MCF-7
Substituted 2-aryl-benzothiazole	EGFR	22.3	NCI-H522

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

This protocol describes the synthesis of the core benzothiazole structure from **2-Amino-4-bromobenzenethiol**.

Materials:

- **2-Amino-4-bromobenzenethiol**
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- Glacial acetic acid

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **2-Amino-4-bromobenzenethiol** (0.01 mol) and potassium thiocyanate (0.02 mol) in glacial acetic acid (50 mL).
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of bromine (0.01 mol) in glacial acetic acid (10 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
- Pour the reaction mixture into ice-cold water (200 mL).
- Collect the precipitated solid by filtration and wash thoroughly with water.
- Recrystallize the crude product from ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.

Protocol 2: Synthesis of 6-bromo-2-aryl-benzothiazoles via Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 2-position of the benzothiazole ring.^{[4][5][6]}

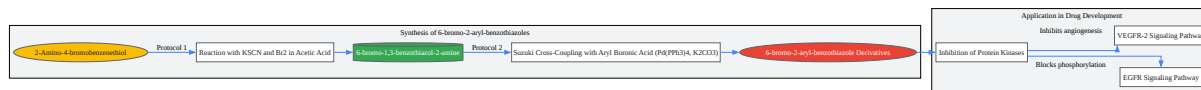
Materials:

- 6-bromo-1,3-benzothiazol-2-amine
- Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
- Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene or 1,4-Dioxane
- Water

Procedure:

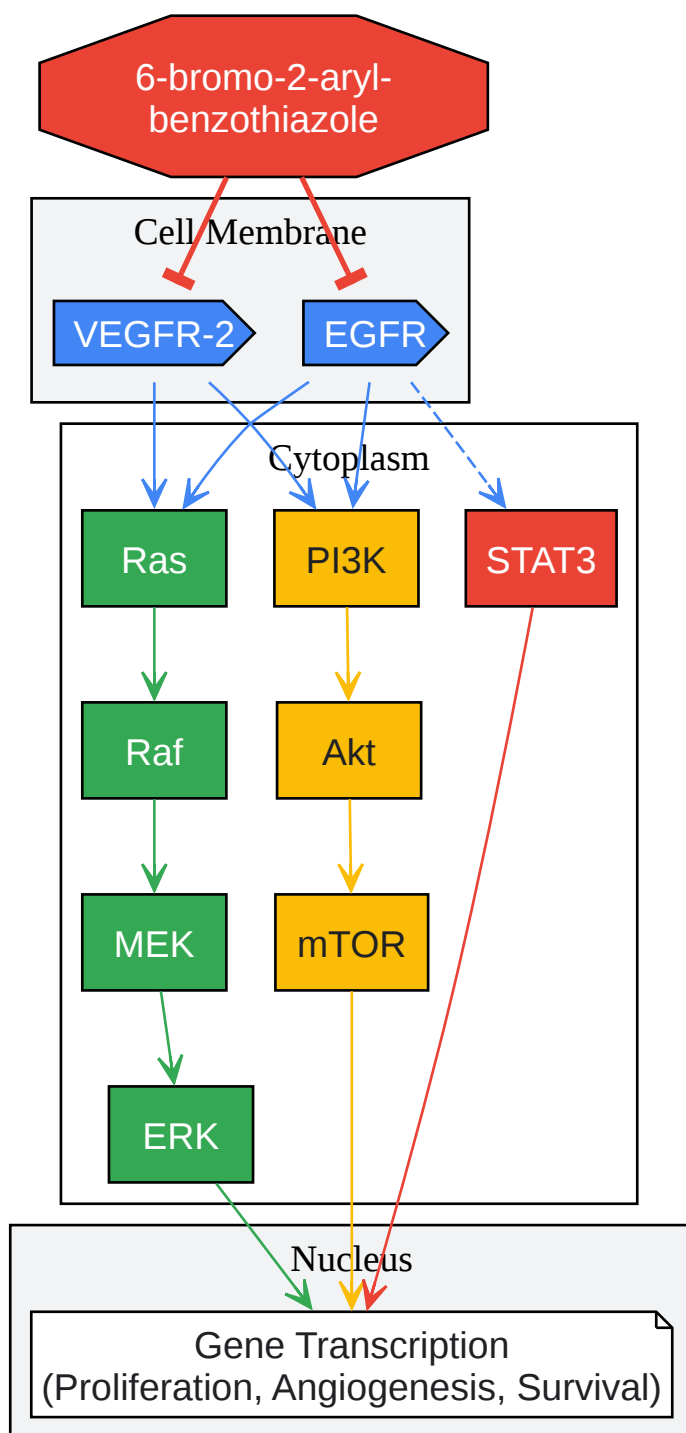
- To a degassed mixture of 6-bromo-1,3-benzothiazol-2-amine (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask, add the chosen solvent (Toluene or 1,4-Dioxane, 10 mL) and water (1 mL).
- Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
- Heat the reaction mixture to reflux (approximately 95 °C) under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.^[4]
- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
- Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-bromo-2-aryl-benzothiazole.

Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and application of 6-bromo-2-aryl-benzothiazoles.



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Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 6-bromo-2-aryl-benzothiazoles.

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